

# Neosartoricin B: A Technical Guide to its Discovery, Origin, and Characterization

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## Compound of Interest

Compound Name: *Neosartoricin B*

Cat. No.: *B14119812*

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## Executive Summary

**Neosartoricin B** is a polyketide natural product with potential immunosuppressive activities. Its discovery stemmed from a genome mining approach that unveiled a conserved biosynthetic gene cluster in pathogenic dermatophytes. This technical guide provides an in-depth overview of the discovery, origin, and experimental protocols involved in the isolation and characterization of **Neosartoricin B**. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for research and drug development purposes.

## Discovery and Origin

**Neosartoricin B** was first reported in 2013 through the heterologous expression of a cryptic secondary metabolite gene cluster.<sup>[1]</sup> This discovery was not the result of isolating the compound from its native producer, but rather by activating a silent gene cluster in a more genetically tractable fungal host.

## Origin and Producing Organisms

The biosynthetic gene cluster responsible for the production of **Neosartoricin B** is conserved across several species of pathogenic fungi.<sup>[2][3]</sup> While the initial discovery utilized gene

clusters from dermatophytes, homologous clusters are also present in other fungi, suggesting a potential role for this metabolite in host-pathogen interactions.

Native Organisms Containing the **Neosartoricin B** Biosynthetic Gene Cluster:

- Dermatophytes:
  - *Trichophyton tonsurans*[\[4\]](#)[\[5\]](#)
  - *Arthroderma otae* (formerly *Microsporum canis*)[\[2\]](#)
- Pathogenic Fungi:
  - *Aspergillus fumigatus*[\[2\]](#)[\[6\]](#)
  - *Neosartorya fischeri*[\[2\]](#)

The discovery of **Neosartoricin B** was achieved by expressing the gene cluster from *Trichophyton tonsurans* and *Arthroderma otae* in the model fungus *Aspergillus nidulans*.[\[2\]](#)[\[4\]](#) This approach was necessary because these gene clusters are often "silent" or not expressed under standard laboratory conditions in their native hosts.

## Physicochemical and Biological Data

**Neosartoricin B** is structurally similar to the known compound neosartoricin, lacking only an acetyl group at the C2 hydroxyl position.[\[2\]](#) This structural difference is attributed to the absence of a specific acetyltransferase in the *Aspergillus nidulans* expression host.[\[2\]](#)

## Quantitative Data

Property	Value	Reference(s)
Yield	10 mg/L	[2]
Mass Spectrometry (m/z)	443 [M+H] <sup>+</sup>	[2]
Molecular Weight (Neosartoricin C & D)	424	[2][3]
IC <sub>50</sub> (Neosartoricin)	3 μM (T-cell antiproliferative activity)	[7]

## Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of **Neosartoricin B**.

### Heterologous Expression of the Biosynthetic Gene Cluster

The production of **Neosartoricin B** was achieved through the heterologous expression of the cryptic gene cluster in *Aspergillus nidulans*. This involved a multi-step process:

- **Gene Cluster Identification:** A conserved gene cluster, homologous to one known to produce an immunosuppressive polyketide in *Aspergillus fumigatus*, was identified in the genomes of dermatophytes through genome sequencing data.[1][2]
- **Vector Construction:** A recombination-based cloning strategy in *Saccharomyces cerevisiae* (yeast) was used to construct fungal heterologous expression vectors.[2] These vectors contained the entire cryptic gene cluster from the dermatophyte.
- **Fungal Transformation:** The constructed expression vectors were integrated into the genome of the *Aspergillus nidulans* host.[2]

### Fermentation and Culture Conditions

The engineered *Aspergillus nidulans* strain was cultured to produce **Neosartoricin B**.

- **Culture Medium:** Stationary liquid GMM culture supplemented with 0.5 μM pyridoxine HCl.[2]

- Incubation: The culture was grown for 2 days.[\[2\]](#)

## Extraction and Purification of Neosartoricin B

A multi-step purification process was used to isolate **Neosartoricin B** from the fungal culture.

- Extraction: The compound was extracted from the culture using an equal volume of a solvent mixture of ethyl acetate/methanol/acetic acid (89:10:1) twice.[\[2\]](#)
- Solvent Evaporation: The organic phase from the extraction was evaporated to yield the crude extract.[\[2\]](#)
- Initial Chromatography: The crude extract was first separated using a Sephadex LH-20 column with a mobile phase of methanol/chloroform (9:1).[\[2\]](#)
- Final Purification: Further purification was achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) using a Phenomenex Luna C18 column.[\[2\]](#)

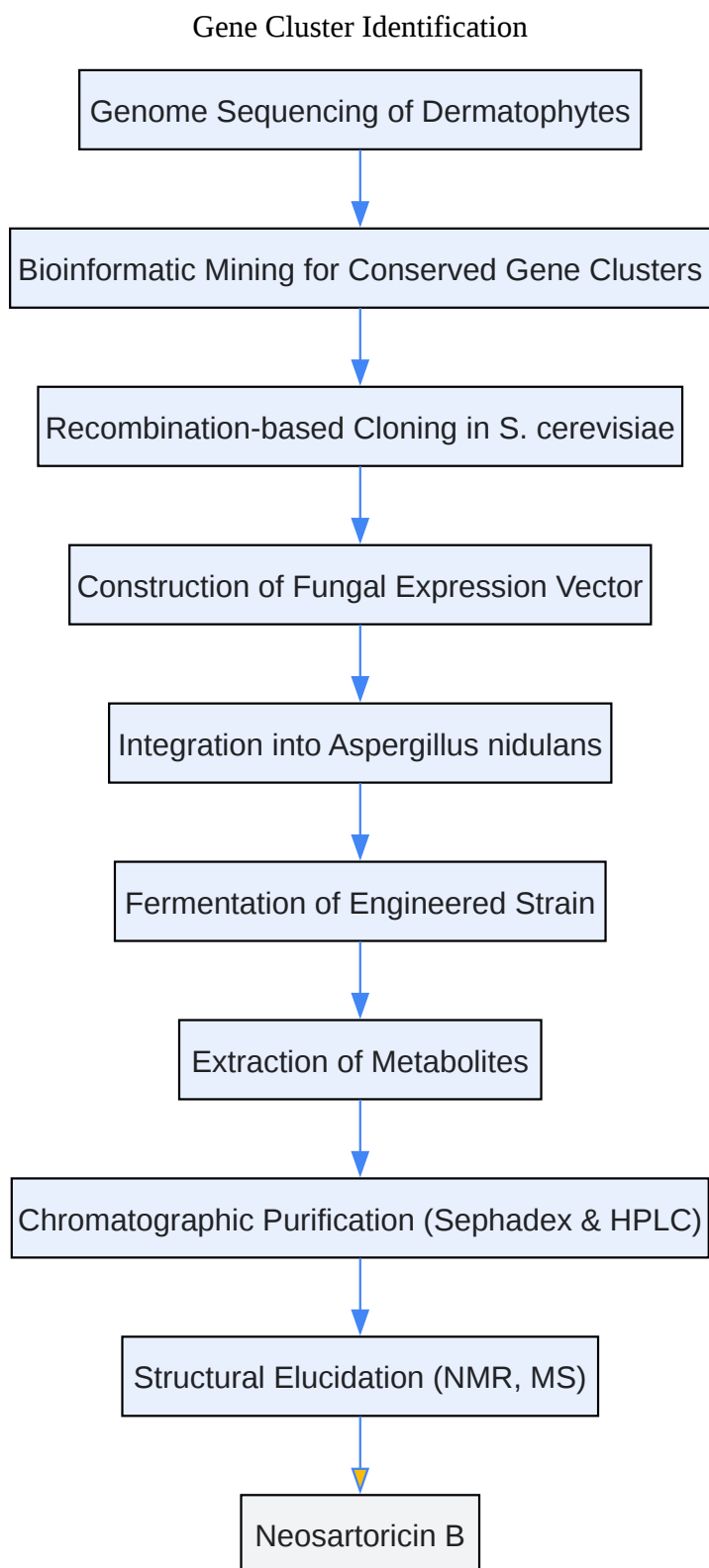
## Structural Elucidation

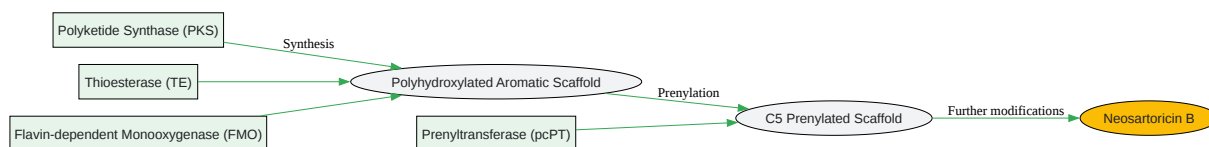
The chemical structure of **Neosartoricin B** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry: To determine the molecular weight.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR): One and two-dimensional NMR analyses were used to determine the precise atomic connectivity.[\[2\]](#)

## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in the discovery and biosynthesis of **Neosartoricin B**.





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